Product packaging for (Z)-5,6-dihydrodibenzo[b,f]azocine(Cat. No.:CAS No. 23194-93-6)

(Z)-5,6-dihydrodibenzo[b,f]azocine

Cat. No.: B3034814
CAS No.: 23194-93-6
M. Wt: 207.27 g/mol
InChI Key: ROKWPTFIJIFMGL-UHFFFAOYSA-N
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Description

(Z)-5,6-dihydrodibenzo[b,f]azocine is a useful research compound. Its molecular formula is C15H13N and its molecular weight is 207.27 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13N B3034814 (Z)-5,6-dihydrodibenzo[b,f]azocine CAS No. 23194-93-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dihydrobenzo[c][1]benzazocine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c1-2-7-14-11-16-15-8-4-3-6-13(15)10-9-12(14)5-1/h1-10,16H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKWPTFIJIFMGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C=CC3=CC=CC=C3N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Eight Membered Nitrogen Heterocycles in Modern Organic Synthesis

Eight-membered nitrogen heterocycles are crucial building blocks in the development of new synthetic methodologies and the construction of complex molecular architectures. These structures are present in a variety of bioactive molecules and natural products, making them attractive targets for organic chemists. rsc.org The synthesis of these medium-sized rings, however, presents a considerable challenge due to unfavorable thermodynamic and kinetic factors. rsc.org

Despite these challenges, significant progress has been made in the development of novel synthetic strategies to access these valuable scaffolds. rsc.org These methods often employ metal-catalyzed reactions, such as those involving platinum, to facilitate the formation of the eight-membered ring. researchgate.net The development of efficient and stereoselective methods for the synthesis of chiral eight-membered nitrogen heterocycles is an area of active research, as these chiral molecules have potential applications in medicine and drug development. acs.org The ability to construct these complex structures opens up new avenues for the discovery of molecules with novel biological activities. rsc.org

Overview of the Dibenzo B,f Azocine Scaffold: Structural Features and Research Relevance

Established Synthetic Routes for the Dibenzo[b,f]azocine Core

Established routes often rely on the construction of a seven-membered carbocyclic ketone, which is then converted into the eight-membered lactam, a direct precursor to the azocine ring.

A classical and robust method for the synthesis of the dibenzo[b,f]azocine skeleton involves a two-stage process: the Beckmann rearrangement of a cyclic ketoxime to form a lactam, followed by the reduction of the lactam to the corresponding cyclic amine. wikipedia.orgorganic-chemistry.org

The process begins with the Beckmann rearrangement, an acid-catalyzed conversion of an oxime to an amide. masterorganicchemistry.com For the dibenzo[b,f]azocine system, the precursor is typically the oxime of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one, commonly known as dibenzosuberone (B195587). Treatment of dibenzosuberone oxime with an acid catalyst, such as polyphosphoric acid or sulfuric acid, induces a rearrangement where one of the aryl-alkyl bonds migrates to the nitrogen atom, expanding the seven-membered ring into the eight-membered lactam, 11,12-dihydrodibenz[b,f]azocin-6(5H)-one. wikipedia.org

The subsequent step is the complete reduction of the amide functionality within the lactam. A powerful reducing agent is required for this transformation. Lithium aluminum hydride (LiAlH₄) is highly effective for this purpose, reducing the carbonyl group of the lactam to a methylene (B1212753) group (CH₂), thereby furnishing the 5,6,11,12-tetrahydrodibenz[b,f]azocine ring system. prepchem.commasterorganicchemistry.com A specific procedure involves refluxing the lactam with LiAlH₄ in an inert solvent like tetrahydrofuran (B95107) (THF). prepchem.com

Reaction Sequence:

Oxime Formation: Dibenzosuberone + Hydroxylamine → Dibenzosuberone oxime

Beckmann Rearrangement: Dibenzosuberone oxime --(Acid)--> 11,12-Dihydrodibenz[b,f]azocin-6(5H)-one

Lactam Reduction: 11,12-Dihydrodibenz[b,f]azocin-6(5H)-one --(LiAlH₄)--> 5,6,11,12-Tetrahydrodibenz[b,f]azocine

Intramolecular reductive amination provides a direct method for forming cyclic amines from precursors containing both an amine (or a precursor like a nitro group or azide) and a carbonyl group, or from dicarbonyl compounds reacting with an amine. This strategy involves the in situ formation of an imine or enamine, which is then immediately reduced to form the final amine product, often without the isolation of the intermediate.

For the synthesis of the dibenzo[b,f]azocine core, a hypothetical but plausible precursor would be diphenylmethane-2,2'-dicarbaldehyde. The ring closure would be achieved by reacting this dialdehyde (B1249045) with ammonia (B1221849) or a primary amine, followed by reduction. The initial condensation would form a transient di-imine species, which upon intramolecular cyclization and reduction would yield the eight-membered ring. While this specific application to the dibenzo[b,f]azocine system is not extensively documented, the strategy has been successfully applied to the synthesis of related bridged biaryl systems like dibenz[c,e]azepines. iucr.org

Hypothetical Reaction:

Precursor: Diphenylmethane-2,2'-dicarbaldehyde

Reagents: 1. NH₃ or R-NH₂; 2. Reducing agent (e.g., NaBH₃CN, H₂/Pd)

Product: 5,6-Dihydrodibenzo[b,f]azocine (B8089427) (or N-substituted derivative)

The efficiency of such intramolecular cyclizations is highly dependent on the concentration and the conformational flexibility of the precursor to achieve the necessary proximity of the reactive functional groups.

Ring Expansion Approaches to Azocine Frameworks

Ring expansion reactions offer powerful and often elegant routes to medium-sized rings like azocines, which can be challenging to form via direct cyclization due to unfavorable enthalpic and entropic factors. These methods typically involve the generation of a reactive intermediate that triggers a rearrangement to expand a smaller, more readily synthesized ring.

Photochemical methods can generate high-energy intermediates under mild conditions, enabling transformations that are not feasible thermally. One such approach is the ring expansion of fused aromatic azides. rsc.org Upon photolysis, an aryl azide (B81097) loses dinitrogen (N₂) to form a highly reactive nitrene intermediate. This nitrene can then insert into a bond of the adjacent aromatic ring, leading to a ring expansion sequence that forms an azepine or azocine.

For example, the photolysis of 6-azidobenzo[b]thiophens in the presence of diethylamine (B46881) has been shown to yield ring-expanded thieno[2,3-c]azepines. rsc.org By analogy, a suitably substituted dibenzo-fused azide could potentially undergo a similar photochemical rearrangement to afford the dibenzo[b,f]azocine framework. The exact pathway and product distribution can be highly dependent on the substitution pattern and the reaction conditions.

Thermal rearrangements provide another avenue for ring expansion. A notable example is the expansion of benzazepine derivatives to benzazocines using carbene chemistry. rsc.org In one reported synthesis, a 2,3,4,5-tetrahydro-1-p-tolylsulfonyl-1-benzazepin-5-one is first converted to its enol ether. Reaction of this enol ether with a source of dibromocarbene (:CBr₂) generates a dibromocyclopropane adduct fused to the benzazepine ring. Upon heating, this strained tricyclic intermediate undergoes a thermal rearrangement, leading to the expansion of the seven-membered ring to the eight-membered benzazocin-6-one derivative. rsc.org

Table 1: Thermal Ring Expansion of a Benzazepine Derivative

Starting Material Reagent Sequence Intermediate Product

A highly efficient and modern approach to arene-annulated azocines involves a domino reaction sequence catalyzed by a Lewis acid. nih.gov This method combines an inverse-electron-demand Diels-Alder (IEDDA) reaction with a subsequent thermal ring expansion in a single operational step.

The reaction typically involves a 1,2-diazine (like a phthalazine, which is a benzo-fused diazine) acting as the diene and a strained dienophile, such as a Boc-protected 2-azetine. A bidentate boron-based Lewis acid catalyst facilitates the initial [4+2] cycloaddition. This is followed by a retro-Diels-Alder elimination of N₂ to form a reactive o-quinodimethane intermediate. This intermediate then undergoes a spontaneous electrocyclic ring expansion to furnish the eight-membered dibenzo[b,f]azocine framework. The electronic nature of the diazine substrate is crucial, with electron-poor phthalazines generally providing higher yields. nih.gov

Table 2: Lewis Acid-Catalyzed Domino Synthesis of Azocines

Diene (Example) Dienophile Catalyst Key Intermediate Product Yield

Table of Compounds Mentioned

Compound Name Structure
(Z)-5,6-dihydrodibenzo[b,f]azocine C₁₅H₁₃N
10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (Dibenzosuberone) C₁₅H₁₂O
Dibenzosuberone oxime C₁₅H₁₃NO
11,12-dihydrodibenz[b,f]azocin-6(5H)-one C₁₅H₁₃NO
5,6,11,12-Tetrahydrodibenz[b,f]azocine C₁₅H₁₅N
Lithium aluminum hydride LiAlH₄
Tetrahydrofuran (THF) C₄H₈O
Diphenylmethane-2,2'-dicarbaldehyde C₁₅H₁₂O₂
6-Azidobenzo[b]thiophen C₈H₅N₃S
Diethylamine C₄H₁₁N
Thieno[2,3-c]azepine C₉H₇NS
2,3,4,5-Tetrahydro-1-p-tolylsulfonyl-1-benzazepin-5-one C₁₇H₁₇NO₃S
Dibromocarbene CBr₂
2,3,4,5-Tetrahydro-1-p-tolylsulfonyl-1-benzazocin-6(5H)-one C₁₈H₁₉NO₃S
Phthalazine C₈H₆N₂

Reductive Ring-Expansion of Cyclic Oximes

The reductive ring-expansion of cyclic oximes represents a viable, though less commonly cited, pathway to azocine derivatives. This transformation, often a variation of the Beckmann rearrangement, involves the conversion of a cyclic ketoxime into a lactam, which can then be reduced to the corresponding cyclic amine. For the synthesis of dibenzo[b,f]azocine systems, this would conceptually start from a dibenzosuberone oxime.

The process is initiated by the treatment of the oxime with an acid catalyst, which protonates the hydroxyl group, converting it into a good leaving group (water). This is followed by a rearrangement where the alkyl group anti-periplanar to the leaving group migrates to the nitrogen atom, forming a nitrilium ion. Subsequent hydrolysis yields the corresponding lactam, an eight-membered ring in the case of a dibenzosuberone derivative. The final step is the reduction of the lactam amide bond to furnish the desired azocine. Various reducing agents can be employed for this purpose, with lithium aluminum hydride (LiAlH4) being a common choice.

While this method is conceptually straightforward, its practical application for the synthesis of this compound can be hampered by challenges such as the regioselectivity of the oxime rearrangement and the potential for side reactions during the reduction step.

Alkyne-Induced Ring-Expansion of Annulated Tetrahydropyridines

A notable strategy for the construction of benzoazocine rings involves the ring-expansion of annulated tetrahydropyridines induced by activated alkynes. mdpi.com This methodology has been successfully applied to the synthesis of tetrahydrobenzo[f]azocines from the corresponding tetrahydroisoquinolines. The reaction proceeds by the addition of the secondary amine of the tetrahydroisoquinoline to the electron-deficient alkyne, typically a dialkyl acetylenedicarboxylate (B1228247). This initial Michael-type addition is followed by a proton transfer and a subsequent intramolecular cyclization. The resulting intermediate then undergoes a rearrangement that leads to the expansion of the six-membered nitrogen-containing ring to an eight-membered azocine ring.

A study by Zarraga and coworkers demonstrated the reaction of substituted tetrahydroisoquinolines with activated alkynes, such as dimethyl acetylenedicarboxylate (DMAD), in methanol (B129727) at room temperature. This reaction afforded tetrahydrobenzoazocines in good yields. mdpi.com The process is believed to proceed through a zwitterionic intermediate which then rearranges to the more stable azocine system. This method offers a direct and efficient route to functionalized benzoazocines, showcasing the utility of alkyne-induced ring expansion in heterocyclic synthesis. mdpi.com

Similarly, alkyne-induced transformations have been observed in tetrahydropyridine (B1245486) rings annulated with a chromone (B188151) system. researchgate.net These reactions further underscore the potential of activated alkynes to mediate complex rearrangements and ring expansions in nitrogen heterocycles.

Metal-Catalyzed Cyclization and Rearrangement Strategies

Rhodium-Catalyzed Cycloisomerization and Cycloaddition Reactions for Medium N-Heterocycles

Rhodium catalysts have proven to be powerful tools for the synthesis of medium-sized nitrogen heterocycles through various cycloisomerization and cycloaddition reactions. windows.netacs.orgnih.govsigmaaldrich.com These methods offer high efficiency and selectivity in the construction of complex molecular architectures.

Rhodium-catalyzed cycloisomerization of 1,6-allenenes has been shown to produce diverse bicyclic and tricyclic nitrogen heterocycles. windows.net This process, which can be coupled with a tandem Diels-Alder reaction, provides access to intricate molecular scaffolds with good yields and excellent regio- and diastereoselectivity. windows.net The mechanism is thought to involve the formation of a rhodium-containing metallacycle, which then undergoes reductive elimination to afford the cycloisomerized product.

In the realm of cycloadditions, rhodium N-heterocyclic carbene (NHC) complexes have been developed for both intramolecular and intermolecular [4+2] and intramolecular [5+2] cycloaddition reactions. acs.org These reactions are highly efficient, with some intramolecular [4+2] cycloadditions proceeding to completion in as little as 10 minutes with high yields (91-99%). acs.org While not directly forming an eight-membered ring, the [5+2] cycloaddition of alkyne vinylcyclopropanes provides a seven-membered ring, and variations of this methodology could potentially be extended to the synthesis of larger rings like azocines.

Furthermore, rhodium(II) catalysts have been employed in [5+3] cycloaddition reactions between pyridinium (B92312) zwitterion 1,5-dipole equivalents and enol diazoacetates. nih.govsigmaaldrich.com This higher-order cycloaddition provides an efficient route to eight-membered heterocyclic skeletons under mild conditions with a broad tolerance for various functional groups. nih.govsigmaaldrich.com This approach is particularly significant as it directly addresses the challenge of constructing eight-membered rings, which are often difficult to access through other synthetic methods.

The versatility of rhodium catalysis is also evident in the cycloisomerization of 2-silylethynyl anilines, which, catalyzed by a cationic rhodium(I)/H8-BINAP complex, leads to the formation of 3-silylindoles via a 1,2-silicon migration. acs.org While this specific example leads to a five-membered ring, the underlying principle of rhodium-catalyzed cycloisomerization of functionalized anilines highlights the potential for designing substrates that could lead to larger ring systems.

Intramolecular Cyclocondensation Reactions

Intramolecular cyclocondensation reactions provide a direct pathway to the dibenzo[b,f]azocine core. A relevant example, although leading to a related diazocine system, is the condensation reaction of benzene-1,2-diamine and diethyl phthalate (B1215562) to form 5,12-dihydrodibenzo[b,f] thieme-connect.comnih.govdiazocine-6,11-dione. nih.gov This reaction highlights the principle of using readily available starting materials to construct the tricyclic diazocine scaffold. The resulting dione (B5365651) can exist in different conformations, including 'U'-shaped and 'Z'-shaped molecules, as observed in their crystal structures. nih.gov

For the synthesis of the specific this compound, a hypothetical intramolecular cyclocondensation could involve a suitably substituted 2,2'-bis(aminomethyl)biphenyl derivative. The cyclization could be promoted by heat or a catalyst to form the central eight-membered azocine ring. The stereochemistry of the resulting double bond would be a critical aspect to control in such a synthesis.

Copper-Catalyzed Double Carbene Insertions leading to Azocines

A novel and efficient method for the synthesis of doubly bridged biphenyl (B1667301) azocines involves a copper-catalyzed reaction of a doubly bridged biphenyl azepine with diazodiester reagents. thieme-connect.com This single-step process proceeds through a double windows.netthieme-connect.com-Stevens rearrangement at 100 °C, affording the doubly tethered eight-membered azocine rings in moderate to good yields (49-61%). thieme-connect.com The reaction produces both trans and cis regioisomers in a roughly 1:1 ratio. thieme-connect.com

A key feature of these products is their axial chirality, and they exhibit high configurational stability. thieme-connect.com Even after heating at 208 °C for a week, no racemization was observed, indicating a high energy barrier for this process. thieme-connect.com Interestingly, when the reaction is performed at a lower temperature of 40 °C, a degree of enantiospecificity (82-86%) can be maintained, largely avoiding the thermal racemization of the starting material. thieme-connect.com This copper-catalyzed double carbene insertion provides a unique entry into structurally complex and configurationally stable azocine derivatives.

The general mechanism of copper-catalyzed carbene transfer from diazo compounds involves the formation of a transient copper carbene species. nih.gov This electrophilic intermediate can then undergo various reactions, including carbene insertion into C-H bonds. nih.gov In the case of the double carbene insertion, the copper carbene formed from the diazodiester reacts with the azepine substrate, leading to the observed ring expansion and formation of the azocine skeleton.

Intramolecular Heck Reactions in Azocine Synthesis

The intramolecular Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that can be utilized to construct a wide variety of carbocyclic and heterocyclic ring systems, ranging in size from four to twenty-seven atoms. wikipedia.org This reaction involves the coupling of an aryl or alkenyl halide with an alkene within the same molecule. wikipedia.org The versatility and high functional group tolerance of the intramolecular Heck reaction make it a valuable tool in complex molecule synthesis. wikipedia.orgnih.govprinceton.edu

While direct examples of the intramolecular Heck reaction for the synthesis of this compound are not prevalent in the provided search results, the principles of this reaction can be applied to the construction of azocine rings. For instance, a suitably designed substrate containing an o-halobenzyl group tethered to a side chain with a terminal alkene could undergo an 8-endo-trig or 8-exo-trig cyclization to form the dibenzo[b,f]azocine skeleton. The regioselectivity of the cyclization (endo vs. exo) is often governed by steric factors and the length and flexibility of the tether. princeton.edu

The intramolecular Heck reaction has been successfully employed in the synthesis of other bridged azabicyclic systems. For example, the 7-azabicyclo[4.3.1]decane ring system, which contains a seven-membered ring, has been accessed via an intramolecular Heck reaction. beilstein-journals.org In this synthesis, a vinyl iodide was engaged in a 7-exo-trig cyclization. beilstein-journals.org The success of this reaction is sensitive to the substitution pattern on the alkene. beilstein-journals.org

The mechanism of the Heck reaction typically involves the oxidative addition of the aryl or alkenyl halide to a palladium(0) complex, followed by migratory insertion of the alkene into the carbon-palladium bond, and finally, β-hydride elimination to release the product and regenerate the catalyst. wikipedia.org By carefully designing the substrate and choosing the appropriate reaction conditions, including the palladium catalyst, ligands, and additives, the intramolecular Heck reaction can be a strategic approach for the synthesis of complex heterocyclic systems like azocines. chim.it

An exploration of modern synthetic strategies reveals sophisticated methodologies for constructing the this compound framework and related eight-membered nitrogen-containing ring systems. Key among these are classical electrophilic aromatic substitutions and advanced sequential reaction pathways.

Derivatization and Functionalization Strategies of the Z 5,6 Dihydrodibenzo B,f Azocine Skeleton

Chemical Modification at the Nitrogen Atom (N-Substitution)

The secondary amine at the N-5 position of the (Z)-5,6-dihydrodibenzo[b,f]azocine core is a primary site for chemical modification. Its nucleophilic character allows for a variety of substitution reactions, enabling the introduction of diverse functional groups that can modulate the molecule's steric and electronic properties. Common strategies include N-alkylation and N-acylation.

N-alkylation involves the reaction of the parent azocine (B12641756) with alkylating agents such as alkyl halides or sulfates. This reaction introduces simple alkyl chains or more complex moieties to the nitrogen atom. A related strategy involves acylation followed by reduction. For instance, the nitrogen can be acylated using an acid chloride or anhydride (B1165640) to form an amide intermediate. Subsequent reduction of this amide, typically with a powerful reducing agent like lithium aluminum hydride (LAH), yields the corresponding N-alkylated derivative. This two-step process is a versatile method for producing N-substituted products rsc.org. The synthesis of various N-substituted dibenz[b,f]azocine derivatives has been a subject of research, highlighting the importance of this modification pathway nih.gov.

These N-substitution strategies are fundamental in the development of new therapeutic agents, as the nature of the substituent on the nitrogen atom is often a key determinant of pharmacological activity.

Table 1: Examples of N-Substitution Reactions on Azocine Scaffolds

Reaction Type Reagents Intermediate Product Final Product
Acylation Acid Chloride (R-COCl) / Anhydride N-acyl-dibenzo[b,f]azocine N-acyl-dibenzo[b,f]azocine
Alkylation (via Reduction) 1. Acylating Agent 2. LiAlH₄ N-acyl-dibenzo[b,f]azocine N-alkyl-dibenzo[b,f]azocine

| Direct Alkylation | Alkyl Halide (R-X) | Not Applicable | N-alkyl-dibenzo[b,f]azocine |

Aromatic Ring Functionalization and Exploration of Substitution Patterns

While direct functionalization of the aromatic rings of the pre-formed this compound skeleton via classical electrophilic aromatic substitution is not widely reported in the literature, the synthesis of derivatives with diverse substitution patterns on the aryl moieties is of significant interest. Research indicates that the preferred and more controlled method for achieving aromatic substitution is not by modifying the parent heterocycle, but by employing a convergent synthesis strategy. This approach involves the use of appropriately pre-functionalized starting materials that already contain the desired substituents. These substituted precursors are then used to construct the azocine ring system, ensuring precise control over the position and nature of the functional groups on the final molecule. This method allows for the synthesis of highly substituted dibenzo[b,f]azocines with variations at multiple positions, which is critical for structure-activity relationship (SAR) studies nih.gov.

Transformations of the Olefinic Moiety for Further Functionalization

The endocyclic olefinic double bond (C11=C12) is a key structural feature of the this compound molecule, imparting conformational rigidity. A primary and fundamental transformation of this moiety is its reduction to a single bond. This hydrogenation reaction converts the this compound into its saturated counterpart, 5,6,11,12-tetrahydrodibenzo[b,f]azocine (B8763773) nih.gov. The resulting saturated scaffold possesses greater conformational flexibility, which can significantly impact its biological profile.

The synthesis of the saturated 5,6,11,12-tetrahydrodibenzo[b,f]azocine can also be achieved through the reduction of the corresponding lactam, 11,12-dihydrodibenz[b,f]azocin-6(5H)-one, using a strong reducing agent like lithium aluminum hydride (LAH) in a solvent such as tetrahydrofuran (B95107) (THF) prepchem.com. This transformation effectively saturates the azocine ring system, including the functionality equivalent to the olefinic moiety.

Table 2: Key Transformation of the Dibenzo[b,f]azocine Core

Starting Material Transformation Product Key Reagent
This compound Hydrogenation 5,6,11,12-Tetrahydrodibenzo[b,f]azocine H₂, Catalyst (e.g., Pd/C)

Synthesis of Substituted this compound Derivatives

The creation of substituted this compound derivatives is most effectively achieved by building the heterocyclic ring system from appropriately functionalized precursors, rather than by late-stage functionalization of the parent core. This "bottom-up" approach provides superior control over the final substitution pattern.

One powerful strategy is a convergent synthesis that allows for variations at positions 4, 7, and 11 of the dibenzo[b,f]azocine skeleton nih.gov. By selecting different substituted starting materials, a library of derivatives can be generated for screening purposes, such as for protein kinase inhibitors nih.gov.

More complex, bridged, and substituted tetracyclic systems containing the dibenzo[c,f]azocine core can be synthesized through sophisticated multi-component reaction sequences. For example, a combination of the Petasis reaction and a subsequent Pomeranz–Fritsch double cyclization has been developed. This method uses aminoacetaldehyde acetals with substituted N-benzyl groups as key components to build intricately functionalized 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids beilstein-journals.orgbeilstein-journals.org. This demonstrates how complex substitution and additional ring systems can be incorporated by designing a multi-step synthesis from simple, substituted building blocks.

Table 3: Synthetic Strategies for Substituted Dibenzo[b,f]azocine Derivatives

Strategy Description Key Reactions Reference
Convergent Synthesis Assembly of the azocine ring from pre-functionalized aromatic precursors. Varies depending on specific precursors. nih.gov

| Multi-component Cyclization | Use of multi-component reactions to build complex, fused ring systems from simple starting materials. | Petasis Reaction, Pomeranz–Fritsch Cyclization | beilstein-journals.orgbeilstein-journals.org |

Mechanistic Investigations of Reactions Involving Dibenzo B,f Azocine Systems

Elucidation of Reaction Pathways for Azocine (B12641756) Ring Formation

The synthesis of the dibenzo[b,f]azocine core can be achieved through various strategic approaches. One notable method is a convergent synthetic route that allows for the construction of highly substituted dibenzo[b,f]azocines. nih.gov This pathway offers the flexibility to introduce a variety of substituents at different positions of the heterocyclic ring system. nih.gov

While direct pathways to (Z)-5,6-dihydrodibenzo[b,f]azocine are a key focus, analogous ring systems provide valuable mechanistic insights. For instance, the synthesis of the related seven-membered 5H-dibenzo[b,f]azepine ring system often involves the manipulation of a precursor like carbamazepine (B1668303). A common synthetic sequence includes a base-catalyzed hydrolysis followed by further functionalization. For example, treatment of carbamazepine with sodium hydroxide (B78521) results in the formation of 5H-dibenzo[b,f]azepine. nih.gov This can then be reacted with phosgene (B1210022) and hydrazine (B178648) hydrate (B1144303) in a "two-step one-pot" reaction to yield a carbohydrazide (B1668358) derivative, which serves as a versatile intermediate for further elaboration. nih.gov Such strategies, while applied to a different ring size, highlight the types of transformations that can be envisioned for the construction of the eight-membered azocine ring.

A general representation of a synthetic approach to a dibenzo[b,f]azepine intermediate is outlined in the table below, illustrating the type of multi-step sequences that can be employed.

Table 1: Synthetic Pathway to a Dibenzo[b,f]azepine Intermediate

Step Reactants Reagents Product
1 Carbamazepine 1. Toluene (B28343), Phosgene, Triethylamine2. Hydrazine hydrate 5H-dibenzo[b,f]azepine-5-carbohydrazide
2 5H-dibenzo[b,f]azepine-5-carbohydrazide Appropriate acid chloride, Chloroform, Triethylamine N'-aroyl-5H-dibenzo[b,f]azepine-5-carbohydrazide derivatives
3 N'-aroyl-5H-dibenzo[b,f]azepine-5-carbohydrazide Phosphorus oxychloride 2-(5H-dibenzo[b,f]azepin-5-yl)-5-aryl-1,3,4-oxadiazole derivatives

This table is a generalized representation based on synthetic strategies for related dibenzo[b,f]azepine systems. nih.gov

Characterization of Transition States and Reactive Intermediates

The formation and reactions of dibenzo[b,f]azocine systems can proceed through various transient species. The characterization of these transition states and reactive intermediates is paramount for a complete mechanistic understanding. In related heterocyclic systems, reactive intermediates such as BN-arynes have been identified. For example, dibenzo[c,e] nih.govmagtech.com.cnazaborinine, a boron-nitrogen analogue of phenanthryne, has been proposed as a reactive intermediate during the thermolysis of 9-azido-9-borafluorene. nih.gov This highly reactive species can undergo self-trapping to form a cyclic trimer. nih.gov

In the context of ring formation, the involvement of carbocationic intermediates has been proposed. Mechanistic studies on the enzymatic formation of aziridines, a three-membered nitrogen-containing ring, have provided evidence for the polar capture of a carbocation species by an amine to facilitate ring closure. nih.gov This type of intermediate could potentially play a role in certain synthetic routes to azocine rings.

The stability and reactivity of transition states are critical in determining reaction outcomes. In 1,3-dipolar cycloadditions, a reaction type relevant to the functionalization of azocine precursors, the transition state involves the concerted formation of two new bonds. The energy of this transition state is significantly influenced by the strain of the reactants. For instance, in the strain-promoted azide-alkyne cycloaddition (SPAAC), the high ring strain of cyclooctynes lowers the activation energy of the reaction, facilitating the cycloaddition. nih.gov The distortion energy required for a strained alkyne to reach the transition state geometry is considerably less than for a linear alkyne. nih.gov

Photochemical and Thermal Rearrangement Mechanisms

Photochemical and thermal conditions can be employed to generate highly reactive intermediates that lead to the formation of complex heterocyclic systems. The dibenzo[c,e] nih.govmagtech.com.cnazaborinine system, an analogue of a dibenzo-aryne, can be generated through both thermal and photochemical pathways. nih.gov Thermolysis of 9-azido-9-borafluorene in toluene solution leads to the formation of the BN-aryne intermediate, which then undergoes cyclooligomerization. nih.gov Similarly, photodecomposition of the same azide (B81097) precursor at room temperature results in the formation of the BN-aryne, which is subsequently trapped by self-reaction to yield a cyclic trimer. nih.gov These studies demonstrate that both heat and light can be effective stimuli for inducing the necessary rearrangements and formations of reactive species that lead to larger ring systems.

Computational Studies on Electrophilic Aromatic Substitution Mechanisms leading to Azocines

Computational chemistry provides a powerful tool for investigating reaction mechanisms, including electrophilic aromatic substitution, a fundamental process for the functionalization of aromatic rings. While specific computational studies on the electrophilic aromatic substitution mechanisms leading directly to this compound were not prevalent in the surveyed literature, computational methods have been extensively applied to understand related substitution reactions. For example, Density Functional Theory (DFT) calculations have been used to study the mechanism of aromatic nucleophilic substitution reactions on activated naphthalene (B1677914) systems, providing insights into the structures of Meisenheimer complexes and the energetics of the reaction pathway. researchgate.net

In the broader context of cycloaddition reactions that could be used to construct or functionalize azocine precursors, computational studies have been instrumental. The unified reaction valley approach (URVA), combined with high-level calculations, has been used to elucidate the mechanism of 1,3-dipolar cycloadditions. smu.edu These studies reveal that the reaction mechanism is often determined early in the reaction pathway, within the van der Waals complex of the reactants. smu.edu Factors such as charge transfer, charge polarization, and the formation of radicaloid centers can be computationally modeled to predict reaction outcomes. smu.edu Such computational approaches could be invaluable in predicting the feasibility and selectivity of electrophilic aromatic substitution reactions leading to the formation of the dibenzo[b,f]azocine ring system.

Analysis of 1,3-Dipolar Cycloaddition Mechanisms (e.g., in SPAAC context)

The 1,3-dipolar cycloaddition is a powerful reaction for the formation of five-membered heterocyclic rings and has found significant application in bioconjugation and materials science, often under the moniker of "click chemistry". wikipedia.orgnih.gov One of the most prominent examples is the strain-promoted azide-alkyne cycloaddition (SPAAC), which occurs without the need for a metal catalyst. magtech.com.cnnih.gov The driving force for this reaction is the high ring strain of a cyclic alkyne, such as a dibenzoannulated cyclooctyne (B158145). magtech.com.cnnih.gov

The mechanism of 1,3-dipolar cycloaddition is typically a concerted, pericyclic process where the 1,3-dipole reacts with a dipolarophile (in this case, an alkyne) to form a five-membered ring. smu.eduwikipedia.org The reaction is stereospecific and often regioselective. wikipedia.orgresearchgate.net Frontier molecular orbital (FMO) theory is commonly used to rationalize the reactivity and regioselectivity of these reactions. wikipedia.org The reaction can be classified based on the relative energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the dipole and dipolarophile. wikipedia.org

In the context of SPAAC, dibenzoannulated cyclooctynes are of particular interest. The fusion of benzene (B151609) rings to the cyclooctyne core increases the ring strain and modifies the electronic properties of the alkyne, thereby enhancing its reactivity towards azides. nih.gov The reaction of these strained alkynes with azides proceeds rapidly to form stable triazole products. nih.gov The rate of the SPAAC reaction can be influenced by the nature of the azide and the structure of the cyclooctyne. nih.gov For instance, electron-poor azides may react more slowly with benzoannulated cyclooctynes. nih.gov

Table 2: Comparison of Cycloalkynes in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Cycloalkyne Type Key Feature Reactivity Trend Reference
Dibenzoannulated cyclooctynes (e.g., DIBAC) High ring strain due to fused aromatic rings Generally high reactivity in SPAAC nih.gov
Benzocyclononynes More stable than cyclooctynes, yet reactive Offers a balance of stability and reactivity magtech.com.cn
Difluorobenzocyclooctyne (DIFBO) Combines strain with LUMO-lowering fluorine substituents Extremely high reactivity, can lead to trimerization magtech.com.cn

This table provides a general overview of different classes of cycloalkynes used in SPAAC.

Stereochemical Aspects of Z 5,6 Dihydrodibenzo B,f Azocine and Analogues

Geometric Isomerism and Z/E Configuration Analysis

Geometric isomerism in alkenes and related systems with restricted rotation, such as the C=C double bond within the azocine (B12641756) ring of 5,6-dihydrodibenzo[b,f]azocine (B8089427), is a key determinant of molecular shape and properties. The designation of these isomers as either Z (from the German zusammen, meaning together) or E (from the German entgegen, meaning opposite) is based on the Cahn-Ingold-Prelog (CIP) priority rules. chemguide.co.ukmasterorganicchemistry.com

In the case of (Z)-5,6-dihydrodibenzo[b,f]azocine, the configuration around the endocyclic double bond is designated as Z. This assignment is determined by assigning priorities to the substituents on each carbon of the double bond. The two higher priority groups are located on the same side of the double bond, leading to the Z configuration. libretexts.org The alternative E isomer would have the higher priority groups on opposite sides. The stability and interconversion of these isomers are critical to the molecule's dynamic stereochemistry.

A related compound, 5,6-dihydrodibenzo[c,g] guidechem.comnih.govdiazocine, which is a bridged azobenzene (B91143), interestingly shows that its Z isomer is energetically more stable than the E isomer, a contrast to azobenzene itself. rsc.org This highlights how the constraints of the eight-membered ring can influence the relative stabilities of geometric isomers.

Table 1: Cahn-Ingold-Prelog Priority Rules for Z/E Configuration

Priority Rule Description
Rule 1 Higher atomic number of the atom directly attached to the double bond gets higher priority.
Rule 2 If the directly attached atoms are the same, the priority is determined by the next atoms in the substituent chain until a point of difference is found.

| Rule 3 | Multiple bonds count as multiple single bonds to the same atom type. |

Conformational Analysis of the Eight-Membered Azocine Ring

The eight-membered azocine ring in 5,6-dihydrodibenzo[b,f]azocine is conformationally flexible, capable of adopting several low-energy conformations. The study of analogous eight-membered ring systems, such as diazocine and silocine derivatives, provides valuable insights into the likely conformations of the dibenzo[b,f]azocine core.

Conformational studies on eight-membered diazocine turn mimics using two-dimensional NMR spectroscopy have identified stable conformations characterized by specific torsion angles. nih.gov These studies revealed a staggered conformation of a trimethylene group within the ring. nih.gov For eight-membered 1,3,2-dioxasilocines containing planar fragments, experimental and theoretical analyses have shown that these rings can exist in boat-chair, boat-boat, or twist-boat conformations in solution. pleiades.online The preferred conformation is influenced by the nature of heteroatoms and substituents within the ring. pleiades.online

Based on these related systems, the eight-membered ring of this compound likely exists as a dynamic equilibrium of several conformers, with boat-like and chair-like forms being prominent. The presence of the two fused benzene (B151609) rings significantly restricts the conformational freedom of the azocine ring, favoring conformations that minimize steric strain.

Enantioselective Synthesis and Chirality in Azocine Derivatives

The synthesis of specific enantiomers of chiral azocine derivatives is of significant interest due to the distinct biological activities often exhibited by different enantiomers. While specific enantioselective syntheses for this compound are not widely reported in general literature, methods developed for structurally related azepine and azaindoline derivatives illustrate the strategies that can be employed.

For instance, the enantioselective synthesis of 2,5-dihydrobenzo[b]azepine derivatives has been achieved through iridium-catalyzed asymmetric allylic amination followed by a ring-closing metathesis reaction. nih.gov This approach has yielded products with high enantiomeric excess (up to 99% ee). nih.gov Similarly, functionalized 4- and 6-azaindolines have been synthesized with high enantioselectivity via a cation-directed cyclization under phase-transfer catalysis. nih.gov

These methodologies highlight the potential for developing enantioselective routes to chiral derivatives of 5,6-dihydrodibenzo[b,f]azocine. The chirality in these molecules can arise from a stereogenic center, typically a carbon atom bearing four different substituents, or from axial chirality due to restricted rotation around a single bond, which can be a feature of certain substituted dibenzoazocine systems.

Table 2: Strategies for Enantioselective Synthesis of Azocine-Related Heterocycles

Method Key Features Application Example
Asymmetric Allylic Amination Utilizes a chiral iridium catalyst and a phosphoramidite (B1245037) ligand. Synthesis of enantioenriched 2,5-dihydrobenzo[b]azepine derivatives. nih.gov

| Cation-Directed Cyclization | Employs phase-transfer catalysis with a chiral cation to direct the cyclization. | Synthesis of enantiomerically enriched 4- and 6-azaindolines. nih.gov |

Configurational Stability and Dynamic Stereochemistry

The configurational stability of this compound relates to the energy barrier for the interconversion between the Z and E isomers. The dynamic stereochemistry encompasses both this geometric isomerization and the conformational changes within the eight-membered ring.

Studies on the photoisomerization of 5,6-dihydrodibenzo[c,g] guidechem.comnih.govdiazocine, a related bridged azobenzene, have shown that the Z → E and E → Z isomerizations can be induced by light and occur on an ultrafast timescale. rsc.org This suggests that the dibenzoazocine framework can undergo rapid geometric changes upon photoexcitation. The unique steric constraints imposed by the eight-membered ring in this analogue were found to accelerate the isomerization dynamics rather than hinder them. rsc.org

The thermal stability of the Z and E isomers is another critical aspect. In the case of the aforementioned diazocine, the Z isomer is the more stable form. rsc.org The configurational stability of this compound itself will depend on the energy barrier to rotation around the endocyclic double bond. This barrier is influenced by both electronic and steric factors within the constrained ring system. The molecule's ability to undergo such dynamic processes is a key feature of its chemical behavior.

Computational Chemistry and Theoretical Studies of Z 5,6 Dihydrodibenzo B,f Azocine

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to elucidating the intrinsic properties of (Z)-5,6-dihydrodibenzo[b,f]azocine at the atomic level. These methods solve the Schrödinger equation for the molecule to yield detailed information about its structure and electronic distribution.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and equilibrium geometry of medium to large-sized organic molecules due to its favorable balance of computational cost and accuracy. researchgate.netnih.gov For this compound, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-31G**, are employed to perform geometry optimization. This process identifies the lowest energy conformation of the molecule by systematically adjusting atomic positions until a minimum on the potential energy surface is located.

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. These include the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. researchgate.net Mulliken population analysis can also be performed to determine the partial atomic charges on each atom, revealing sites susceptible to nucleophilic or electrophilic attack.

Table 1: Representative DFT-Calculated Properties for this compound Hypothetical data based on typical DFT calculations for similar heterocyclic systems.

ParameterValue
Total Energy (Hartree)-785.1234
HOMO Energy (eV)-6.52
LUMO Energy (eV)-1.93
HOMO-LUMO Gap (eV)4.59
Dipole Moment (Debye)1.85

High-Level Ab Initio Methods (e.g., MS-CASPT2) for Electronic Excited States

To accurately describe the electronic excited states of this compound, more sophisticated and computationally intensive ab initio methods are required. uba.ar While DFT can provide initial estimates, methods like Multistate Complete Active Space Second-Order Perturbation Theory (MS-CASPT2) are often necessary for a reliable description, especially in cases where electron correlation is strong or multiple electronic states are close in energy. aip.orgacs.org

The CASPT2 method involves a two-step process. First, a Complete Active Space Self-Consistent Field (CASSCF) calculation is performed, where a specific set of "active" electrons and orbitals crucial for the electronic transitions are treated with a high level of theory. uba.ar This step accounts for static electron correlation. Subsequently, dynamic electron correlation is included via second-order perturbation theory. This approach provides accurate vertical excitation energies, oscillator strengths (which relate to the intensity of absorption bands in a UV-Vis spectrum), and detailed information about the nature of the excited states (e.g., n→π* or π→π* transitions). researchgate.net

Table 2: Representative MS-CASPT2 Calculated Vertical Excitation Energies for this compound Hypothetical data illustrating typical outputs for excited state calculations.

Excited StateExcitation Energy (eV)Oscillator Strength (f)Dominant Character
S14.350.015n→π
S24.880.250π→π
S35.120.180π→π*

Molecular Dynamics (MD) Simulations for Conformational Analysis

The eight-membered azocine (B12641756) ring in this compound imparts significant conformational flexibility. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of such molecules over time. nih.govmdpi.com By simulating the atomic motions based on a classical force field, MD can identify stable conformers, determine the energy barriers between them, and analyze their relative populations at different temperatures. nih.govresearchgate.net

Studies on closely related N-substituted dibenz[c,f]azocines have revealed a dynamic equilibrium between several conformations, primarily a rigid "crown" or "boat-chair" form and a more flexible "twist-boat" conformation. The relative stability of these conformers is influenced by factors such as the nature of substituents and the solvent environment. MD simulations can quantify the free energy differences (ΔG) and enthalpy differences (ΔH) between these states, providing a comprehensive picture of the molecule's dynamic behavior in solution.

Valence Bond Approach for Reactivity Trends and Reaction Profiles

Valence Bond (VB) theory offers a complementary perspective to the more common Molecular Orbital (MO) theory for understanding chemical bonding and reactivity. numberanalytics.comlumenlearning.com The VB approach describes a molecule as a combination of various resonance structures, providing an intuitive picture of electron delocalization and bonding patterns. numberanalytics.comlibretexts.org

For this compound, a VB approach can be used to analyze its reactivity trends. By constructing and evaluating the relative weights of different valence bond structures (e.g., covalent vs. ionic forms), one can predict the most likely sites for chemical reactions. For instance, the theory can help rationalize the outcomes of electrophilic aromatic substitution on the benzene (B151609) rings or nucleophilic additions at the imine bond. The VB model is particularly powerful for describing reaction profiles, as it can trace the changes in electronic structure along a reaction coordinate, from reactants through the transition state to the products, offering insights into the bond-breaking and bond-forming processes that govern the reaction mechanism. ku.dk

Aromaticity Assessment of Annulated Heterocyclic Systems (e.g., HOMED Parameter)

The concept of aromaticity is crucial for understanding the stability and reactivity of the two benzene rings fused to the central azocine core. While these rings are nominally aromatic, the strain and electronic effects imposed by the eight-membered ring can modulate their degree of aromaticity. The Harmonic Oscillator Model of Electron Delocalization (HOMED) is a geometry-based quantitative index used to assess aromaticity. researchgate.net

The HOMED parameter is calculated from the experimental or computationally optimized bond lengths of a given ring. It compares these bond lengths to reference values for ideal single and double bonds, quantifying the degree of bond length equalization, which is a hallmark of aromatic character. researchgate.net A value close to 1 indicates a fully aromatic system, while a value close to 0 signifies a non-aromatic, localized system. For this compound, calculating the HOMED index for each of the fused benzene rings can provide a quantitative measure of how the central heterocyclic ring influences their respective aromatic character.

Investigations of Excited-State Intramolecular Proton-Transfer (ESIPT) Phenomena

Excited-State Intramolecular Proton-Transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule upon electronic excitation. nih.gov This process often leads to a large Stokes shift in the fluorescence spectrum, a property that is highly desirable for applications in molecular probes, sensors, and imaging agents. nih.gov

While the parent this compound does not possess the requisite proton donor and acceptor groups in proximity, the potential for ESIPT could be engineered into its derivatives. For example, the introduction of a hydroxyl group at a position ortho to the azocine nitrogen could create a system capable of undergoing ESIPT. Theoretical investigations, using methods like Time-Dependent DFT (TD-DFT), can be employed to study such hypothetical derivatives. These calculations can map the potential energy surfaces of both the ground and excited states to determine if a barrierless pathway for proton transfer exists in the excited state and to predict the resulting photophysical properties, such as the dual emission characteristic of many ESIPT systems. nih.gov

Frontier Molecular Orbital (FMO) Analysis in Cycloaddition Reactions

Frontier Molecular Orbital (FMO) theory is a cornerstone of organic chemistry for predicting the feasibility and stereochemical outcomes of pericyclic reactions, including cycloadditions. This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and symmetry of these orbitals dictate whether a reaction is thermally or photochemically allowed.

For a hypothetical cycloaddition reaction involving this compound, a full FMO analysis would require calculating the energies and visualizing the shapes of its HOMO and LUMO. This data would then be compared with the corresponding frontier orbitals of a potential reaction partner (e.g., a dienophile or a dipolarophile). A favorable interaction, characterized by a small energy gap and matching orbital symmetry, would suggest a viable reaction pathway.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

Molecular OrbitalEnergy (eV)Symmetry
HOMOData not availableData not available
LUMOData not availableData not available
HOMO-LUMO GapData not availableN/A

This table is a template. No experimental or computational data was found for this compound.

Computational Studies on C(sp3)–H Cyclizations

Computational chemistry, particularly through methods like Density Functional Theory (DFT), offers powerful tools to investigate the mechanisms and feasibility of C(sp3)–H activation and subsequent cyclization reactions. Such studies can elucidate reaction pathways, identify transition states, and calculate activation energies, providing insights that are often difficult to obtain through experimental means alone.

In the context of this compound, computational studies could explore various catalytic systems or reaction conditions that might promote an intramolecular C-H cyclization. This could lead to the formation of novel polycyclic nitrogen-containing architectures. The calculations would typically involve geometry optimization of reactants, transition states, and products to map out the potential energy surface of the reaction.

Table 2: Hypothetical Computational Data for a C(sp3)–H Cyclization of this compound

Reaction StepCalculated ParameterValue
ReactantGround State EnergyData not available
Transition StateActivation Energy (kcal/mol)Data not available
ProductReaction Enthalpy (kcal/mol)Data not available

This table is a template. No specific computational studies on C(sp3)–H cyclization for this compound were found.

Spectroscopic Characterization in Advanced Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of (Z)-5,6-dihydrodibenzo[b,f]azocine by mapping the chemical environments of its proton and carbon nuclei.

The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to its aromatic, vinylic, methylene (B1212753), and amine protons. The aromatic protons on the two benzene (B151609) rings would typically appear in the downfield region, approximately between 7.0 and 8.0 ppm, with their multiplicity (splitting patterns) dictated by the coupling with adjacent protons. The two protons of the central vinylic double bond (C=C) are anticipated to resonate in the range of 6.0 to 7.0 ppm, with their cis ((Z)) configuration influencing their coupling constant. The protons of the methylene group (CH₂) adjacent to the nitrogen atom would likely produce a signal further upfield. The single proton attached to the nitrogen atom (N-H) would appear as a broad signal whose chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton TypePredicted Chemical Shift (δ) ppmMultiplicity
Aromatic (Ar-H)7.0 - 8.0Multiplet
Vinylic (=C-H)6.0 - 7.0Doublet of Doublets
Methylene (-CH₂-N)~4.0 - 5.0Singlet or AB quartet
Amine (N-H)Variable (Broad)Singlet (broad)

Note: These are predicted values based on standard chemical shift ranges. Actual experimental values may vary.

Complementing the proton data, the ¹³C NMR spectrum provides a map of the carbon framework. The spectrum for this compound would feature signals in distinct regions corresponding to its different carbon types. Aromatic and vinylic carbons resonate in the downfield region, typically between 120 and 150 ppm. oregonstate.edu The quaternary carbons at the fusion of the rings and the bridgehead carbons would also fall in this range, though their signals are often weaker. oregonstate.edu The aliphatic methylene carbon (CH₂) would be found in the upfield region of the spectrum. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon TypePredicted Chemical Shift (δ) ppm
Aromatic/Vinylic (C=C)120 - 160
Allylic/Benzylic (C-C=)40 - 55
Quaternary Aromatic125 - 170

Note: These are predicted values based on standard chemical shift tables. oregonstate.edunih.gov The specific environment of each carbon atom influences its precise chemical shift.

While ¹H and ¹³C NMR establish the basic connectivity, advanced techniques are required to probe the three-dimensional shape and conformational dynamics of the eight-membered azocine (B12641756) ring. For related N-substituted 5,6-dihydro-7H,12H-dibenz[c,f]azocines, variable temperature (VT) NMR studies have been instrumental. These studies reveal the equilibrium between different conformations, such as the rigid boat-chair and the more flexible twist-boat forms. By analyzing spectral changes at different temperatures, researchers can determine thermodynamic parameters like the enthalpy (ΔH) and entropy (ΔS) of the conformational exchange, as well as the energy barrier to interconversion.

For this compound, VT-NMR could similarly elucidate the preferred conformation of the azocine ring and the energy barriers associated with ring inversion. Furthermore, 2D NMR techniques like COSY (Correlation Spectroscopy) would confirm ¹H-¹H coupling relationships, while HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) would definitively link each proton to its directly attached carbon and to more distant carbons, respectively, solidifying the structural assignment.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is used to determine the exact molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₅H₁₃N), the molecular ion peak ([M]⁺•) would be observed at a mass-to-charge ratio (m/z) of 207, corresponding to its monoisotopic mass. guidechem.comcymitquimica.com The presence of an odd number of nitrogen atoms results in an odd nominal molecular weight, consistent with the Nitrogen Rule.

Electron impact (EI) ionization would likely induce characteristic fragmentation. Plausible fragmentation pathways for aromatic amines often involve the loss of a hydrogen atom to form a stable [M-1]⁺ ion. Subsequent fragmentation could involve the cleavage of the azocine ring, leading to the formation of stable aromatic fragments. Analysis of these fragments provides corroborating evidence for the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups within a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its key structural features.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
N-H (Amine)Stretching3300 - 3500Medium (Broad)
C-H (Aromatic)Stretching3000 - 3100Medium
C-H (Vinylic)Stretching3010 - 3095Medium
C=C (Aromatic)Stretching~1600, ~1475Medium to Strong
C=C (Vinylic)Stretching~1650Medium to Weak
C-NStretching1250 - 1350Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy in Mechanistic Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The dibenzo[b,f]azocine structure contains an extensive chromophore, consisting of the two benzene rings and the central double bond. This conjugated system is expected to absorb UV light, giving rise to distinct absorption bands.

In related photochromic systems like 5,6-dihydrodibenzo[c,g] sigmaaldrich.comsigmaaldrich.comdiazocines, UV-Vis spectroscopy is a primary tool for investigating the kinetics and mechanism of cis-trans (Z/E) isomerization upon irradiation with light. The (Z) and (E) isomers typically have distinct absorption spectra, allowing researchers to monitor the conversion from one form to the other in real-time. For this compound, UV-Vis spectroscopy could similarly be employed to study its photochemical stability and to investigate potential light-induced isomerization reactions, providing valuable mechanistic insights.

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) for Absolute Configuration Assignment

The unambiguous assignment of the absolute configuration of chiral molecules is a critical aspect of chemical and pharmaceutical research. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) have emerged as powerful, non-destructive techniques for this purpose, relying on the differential absorption of left and right circularly polarized light. mdpi.com

ECD spectroscopy, which measures the differential absorption in the UV-Vis region, is sensitive to the electronic transitions of chromophores within a chiral environment. For molecules like this compound, the fused aromatic rings constitute significant chromophores. The spatial arrangement of these rings, dictated by the eight-membered azocine core, would be expected to produce a distinct ECD spectrum. The comparison of an experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for each possible enantiomer allows for a confident assignment of the absolute stereochemistry. unibs.it

Complementing ECD, VCD spectroscopy measures the differential absorption of circularly polarized infrared light, providing information about the stereochemistry based on molecular vibrations. This technique is particularly valuable as it probes the chirality of the entire molecular framework, not just the regions near chromophores. For a definitive assignment of this compound, researchers would typically acquire experimental VCD spectra and compare them to theoretical spectra generated using computational methods like Density Functional Theory (DFT). mdpi.comunibs.it A high degree of correlation between the experimental spectrum and the calculated spectrum for one of the enantiomers provides strong evidence for its absolute configuration.

While specific experimental ECD and VCD data for this compound are not publicly available in the surveyed literature, the general methodology is well-established for a wide range of natural products and synthetic molecules. mdpi.comunibs.it The application of these techniques would be the standard approach to confirm the absolute configuration of any synthesized or isolated chiral sample of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule, offering an unambiguous picture of its atomic arrangement.

For this compound, a single-crystal X-ray diffraction analysis would reveal the exact puckering and conformation of the central eight-membered azocine ring, as well as the relative orientations of the two fused benzene rings. This information is crucial for understanding the molecule's steric and electronic properties.

Although a specific crystal structure for this compound (CAS 23194-93-6) has not been reported in the searched literature, studies on closely related dibenzo[b,f] Current time information in Bangalore, IN.guidechem.comdiazocine derivatives provide insight into the likely structural features. For instance, the X-ray analysis of several 5,12-dihydrodibenzo[b,f] Current time information in Bangalore, IN.guidechem.comdiazocine-6,11-diones reveals that the dibenzodiazocine skeleton typically adopts a "butterfly" conformation. nih.gov In these structures, the angle between the mean planes of the two outer aromatic rings varies depending on the substituents. nih.gov

A hypothetical X-ray crystallographic analysis of this compound would yield precise data points, as illustrated in the conceptual table below.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)14.1
β (°)95.5
Volume (ų)1205.0
Z (molecules per cell)4
Calculated Density (g/cm³)1.145

Note: The data in this table is hypothetical and serves for illustrative purposes only, as no published crystal structure for this compound was found.

Such data would provide an experimentally validated model for computational studies and a deeper understanding of the structure-activity relationships of its derivatives, which are noted as intermediates in the synthesis of pharmacologically active compounds. myskinrecipes.com

Applications in Chemical Biology and Material Science Research

Role as Intermediates in the Synthesis of Strained Cyclooctyne (B158145) Derivatives

The (Z)-5,6-dihydrodibenzo[b,f]azocine core is a fundamental building block for the synthesis of highly valuable strained cyclooctyne derivatives. These derivatives, most notably dibenzocyclooctynes (DBCO), aza-dibenzocyclooctynes (DIBAC), and biarylazacyclooctynones (BARAC), are indispensable reagents in modern chemical biology. researchgate.netglenresearch.com The fusion of the two benzene (B151609) rings onto the eight-membered azocine (B12641756) ring system generates significant ring strain. This inherent strain is the critical feature that enables their subsequent application in strain-promoted azide-alkyne cycloaddition (SPAAC). glenresearch.comsigmaaldrich.com

The synthesis of these complex cyclooctynes often begins with precursors derived from the dibenzo[b,f]azocine scaffold. researchgate.netresearchgate.net Modifications to this core structure allow for the introduction of various functional groups, which can fine-tune the reactivity and solubility of the final cyclooctyne product. For example, researchers have developed multi-step synthetic routes that use dibenzo[b,f]azocin-6(5H)-one derivatives as key intermediates to produce DIBAC and BARAC, highlighting the foundational role of the azocine structure. researchgate.net

Strategies for Bioorthogonal Ligation in Chemical Biology (e.g., Copper-Free Click Chemistry)

The primary application of azocine-derived strained cyclooctynes is in copper-free click chemistry, a cornerstone of bioorthogonal chemistry. sigmaaldrich.cominterchim.fr Bioorthogonal reactions are chemical transformations that can occur inside living systems without interfering with native biochemical processes. The strain-promoted azide-alkyne cycloaddition (SPAAC) between a strained cyclooctyne (like DBCO) and an azide (B81097) has become a premier bioorthogonal ligation method. glenresearch.comresearchgate.net

The high degree of ring strain in DBCO and its analogues, which originates from the dibenzo[b,f]azocine framework, dramatically lowers the activation energy of the cycloaddition reaction with azides. sigmaaldrich.com This allows the reaction to proceed rapidly at physiological temperatures and in aqueous environments without the need for a cytotoxic copper(I) catalyst, which is a major limitation of the classical copper-catalyzed azide-alkyne cycloaddition (CuAAC). glenresearch.cominterchim.fr This copper-free approach has enabled a wide array of applications, including:

Labeling and tracking of biomolecules in living cells and organisms. sigmaaldrich.com

Site-specific modification of proteins and nucleic acids. interchim.fr

Assembly of complex bioconjugates and materials.

The dibenzo[b,f]azocine scaffold is thus central to the design of reagents that facilitate these powerful biological studies, providing a stable and highly reactive core for copper-free click reactions. researchgate.netarkat-usa.org

Investigation of Photoluminescent Properties, including Aggregation-Induced Emission (AIE) Characteristics

Recent research has unveiled that this compound and its derivatives possess intriguing photoluminescent properties. Specifically, they have been identified as a novel class of luminogens exhibiting Aggregation-Induced Emission (AIE). scilit.comresearchgate.net AIE is a photophysical phenomenon where non-emissive or weakly emissive molecules are induced to emit light strongly upon aggregation in a poor solvent or in the solid state. researchgate.net

In a 2025 study, derivatives of this compound were shown to be virtually non-emissive when dissolved in a good solvent but became bright emitters upon aggregation. This effect is attributed to the restriction of intramolecular motion (RIM) in the aggregated state. The flexible azocine ring and its substituents can undergo various rotations and vibrations in solution, which provides non-radiative pathways for the excited state to decay. In the aggregate state, these motions are physically hindered, which blocks the non-radiative channels and forces the molecule to release its energy via fluorescence. scilit.comresearchgate.net

Key findings from the investigation of these azocine-based AIEgens (or AIE-active luminogens) are summarized below:

PropertyObservation in SolutionObservation in Aggregate StateMechanism
Fluorescence Weak or non-emissiveStrong fluorescenceRestriction of Intramolecular Motion (RIM)
Quantum Yield LowSignificantly higherBlocking of non-radiative decay pathways
Excited State Decays via non-radiative pathways (e.g., molecular motion)Decays via radiative pathway (fluorescence)Restriction of Access to Dark State (RADS)

These AIE-active azocine compounds are promising candidates for applications in optoelectronics, chemical sensing, and bio-imaging, where strong solid-state emission is highly desirable. researchgate.netnih.gov

Utilization as a Scaffold for the Development of Chemical Probes

The rigid yet adaptable structure of the dibenzo[b,f]azocine system makes it an attractive scaffold for the design of chemical probes aimed at interacting with specific biological targets. By synthetically modifying the core structure at various positions, libraries of compounds can be generated for screening against biomolecules.

The dibenzo[b,f]azocine scaffold has been successfully employed to develop inhibitors of protein kinases, which are crucial enzyme targets in drug discovery, particularly in oncology. Researchers have developed a convergent synthetic route to create a library of highly substituted dibenzo[b,f]azocines with diverse functional groups.

A study evaluating these compounds identified a member of the library that exhibited inhibitory activity against Protein Kinase A (PKA). The findings are detailed in the table below.

Compound ScaffoldTarget KinaseResultIC₅₀
Substituted dibenzo[b,f]azocineProtein Kinase A (PKA)Inhibition122 µM
Substituted dibenzo[b,f]azocineProtein Kinase C (PKC)No significant inhibition> 250 µM

This result, while modest in potency, demonstrated that the dibenzo[b,f]azocine framework can be effectively utilized as a scaffold for kinase inhibitors. The observed selectivity for PKA over PKC suggested that with further optimization, more potent and selective inhibitors could be developed. This work validates the dibenzo[b,f]azocine system as a viable starting point for designing chemical probes to investigate kinase biology.

Design of Stimuli-Responsive Supramolecular Systems Incorporating Azocine Units

The creation of supramolecular systems that respond to external stimuli (e.g., light, pH, temperature) is a major goal in materials science, with applications in drug delivery, sensing, and smart materials. nih.gov While photoswitchable molecules like azobenzenes have been widely incorporated into such systems, the use of the this compound unit in this context is not yet a well-documented area of research. A related compound, 5,6-dihydrodibenzo[c,g] arkat-usa.orgscilit.comdiazocine, which is a bridged azobenzene (B91143), has been studied for its excellent photoswitching capabilities. rsc.org However, direct integration of the specific dibenzo[b,f]azocine scaffold into stimuli-responsive supramolecular assemblies remains a largely unexplored field, representing a potential opportunity for future investigation.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for (Z)-5,6-dihydrodibenzo[b,f]azocine, and what are their key advantages?

  • The compound is commonly synthesized via Friedel-Crafts ring closure using nitrogen-containing carboxylic acids or alkanols with catalysts like AlCl₃ or PPA, achieving high yields (60–75%) . Another approach involves Beckmann rearrangement of dibenzosuberone oxime followed by LiAlH₄ reduction, providing regioselective access to azocine frameworks . For metal-free synthesis, intramolecular iodoamination with hypervalent iodine reagents enables selective cyclization without transition metals .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

  • ¹H/¹³C NMR is essential for confirming regiochemistry and substituent effects (e.g., aromatic proton splitting patterns and coupling constants) . High-resolution mass spectrometry (HRMS) validates molecular weights, while X-ray crystallography (using tools like OLEX2 ) resolves stereochemical ambiguities, particularly for distinguishing (Z) and (E) isomers .

Q. How are common impurities identified during synthesis, and what purification methods are recommended?

  • Impurities like unreacted oximes or byproducts from incomplete reduction (e.g., using DIBAL-H ) are detected via thin-layer chromatography (TLC) . Purification employs column chromatography with gradients of ethyl acetate/hexane (e.g., 2:1 to 3:1) and recrystallization from ethanol/water mixtures .

Q. What key spectral data distinguish this compound from its (E) isomer?

  • The (Z) isomer shows downfield-shifted NH protons (δ 3.8–4.2 ppm in DMSO-d₆) due to intramolecular hydrogen bonding. In contrast, the (E) isomer exhibits a split aromatic region (δ 6.8–7.5 ppm) from non-equivalent protons. UV-vis spectra further differentiate isomers: (Z) absorbs at λ ≈ 404 nm, while (E) peaks at λ ≈ 490 nm .

Advanced Research Questions

Q. How can regioselectivity challenges in C–H functionalization be addressed during azocine derivatization?

  • Pd-catalyzed C–H arylations with directing groups (e.g., allylamines) enable α,β-diarylation via sequential aza-Claisen and Heck reactions. Solvent polarity (e.g., DMF vs. toluene) and ligand choice (e.g., PPh₃) critically influence site selectivity . Computational modeling (DFT) predicts favorable transition states for regioselective bond formation .

Q. What mechanisms explain the superior Z→E photoisomerization efficiency of this compound compared to azobenzene?

  • Photoexcitation of the (Z) isomer at λ = 385 nm activates the S₁(nπ⁺) transition , leading to a 92% conversion to (E) with a quantum yield of Φ = 72%. The constrained eight-membered ring reduces steric hindrance, enabling rapid torsional motion (τ ≈ 270 fs) around the CNNC axis . Reverse (E→Z) switching at λ = 520 nm achieves near-complete reversion (Φ = 50%) due to resolved S₁(nπ⁺) bands .

Q. How can computational tools model the isomerization pathways of this compound?

  • CASPT2//CASSCF calculations identify a conical intersection at a CNNC dihedral angle of ~96°, where twisting and torsion drive isomerization. Molecular dynamics simulations reveal faster relaxation (5 ps) in the (E) isomer due to lower activation barriers .

Q. What strategies optimize metal-free synthesis for environmentally benign azocine production?

  • Hypervalent iodine reagents (e.g., PhI(OAc)₂) promote intramolecular iodoamination under mild conditions (rt, 12 h), avoiding transition metals. Solvent optimization (e.g., CH₂Cl₂ vs. THF) enhances cyclization efficiency (70–85% yield) .

Q. How do structural modifications influence the biological activity of azocine derivatives?

  • Introducing electron-withdrawing groups (e.g., trifluoroacetyl) at position 5 enhances binding to serotonin receptors (5-HT₂A), as shown in docking studies. Substituent polarity impacts pharmacokinetics, with hydroxy groups improving aqueous solubility (logP reduction by 0.5–1.0 units) .

Methodological Considerations

  • Synthetic Optimization : Monitor reaction progress via TLC and adjust catalyst loading (e.g., 10 mol% Pd for C–H activation) to minimize side products .
  • Photoisomerization Studies : Use femtosecond transient absorption spectroscopy to resolve ultrafast dynamics (70–320 fs) and quantify quantum yields .
  • Crystallographic Analysis : Refine crystal structures with OLEX2, leveraging SHELXT for heavy-atom positioning and PLATON for validating hydrogen-bonding networks .

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(Z)-5,6-dihydrodibenzo[b,f]azocine
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.